molecular formula C12H7ClN2O2S B2714500 3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852854-16-1

3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2714500
CAS No.: 852854-16-1
M. Wt: 278.71
InChI Key: PIIMLRYZWXHKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its fused ring structure, which includes a thiophene ring and a pyrimidine ring. The presence of a 4-chlorophenyl group adds to its unique chemical properties. Thienopyrimidine derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties .

Preparation Methods

The synthesis of 3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps. One common method starts with the reaction of 3-aminothiophene-2-carboxylate with urea, followed by cyclization, chlorination, and nucleophilic substitution . The reaction conditions often include the use of solvents like n-butanol and catalysts to facilitate the cyclization process. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .

Chemical Reactions Analysis

3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit protein kinases, which are crucial for cell signaling and proliferation. By binding to the active site of these enzymes, the compound disrupts their function, leading to the inhibition of cancer cell growth. Additionally, it can interfere with DNA replication and repair mechanisms, further contributing to its anticancer effects .

Comparison with Similar Compounds

3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other thienopyrimidine derivatives such as:

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O2S/c13-7-1-3-8(4-2-7)15-11(16)10-9(5-6-18-10)14-12(15)17/h1-6H,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIMLRYZWXHKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C=CS3)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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